Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Polymer Chemistry Thermosets High-Performance Materials

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine (CAS 55716-66-0), also known as 4-aminobenzocyclobutene (4-AMBCB), is a bicyclic aromatic amine characterized by a strained cyclobutene ring fused to a benzene core. This compound is a key member of the benzocyclobutene (BCB) family, valued for its ability to undergo thermally-induced ring-opening to generate highly reactive ortho-quinodimethane (o-QDM) intermediates, which are crucial for Diels-Alder cycloadditions and crosslinking in polymer chemistry.

Molecular Formula C8H9N
Molecular Weight 119.16 g/mol
CAS No. 55716-66-0
Cat. No. B1365601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.2.0]octa-1,3,5-trien-3-amine
CAS55716-66-0
Molecular FormulaC8H9N
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESC1CC2=C1C=CC(=C2)N
InChIInChI=1S/C8H9N/c9-8-4-3-6-1-2-7(6)5-8/h3-5H,1-2,9H2
InChIKeyJTXHBTQCQCFUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[4.2.0]octa-1,3,5-trien-3-amine (CAS 55716-66-0): A Reactive Benzocyclobutene Scaffold for Specialty Polymers and Organic Electronics


Bicyclo[4.2.0]octa-1,3,5-trien-3-amine (CAS 55716-66-0), also known as 4-aminobenzocyclobutene (4-AMBCB), is a bicyclic aromatic amine characterized by a strained cyclobutene ring fused to a benzene core [1]. This compound is a key member of the benzocyclobutene (BCB) family, valued for its ability to undergo thermally-induced ring-opening to generate highly reactive ortho-quinodimethane (o-QDM) intermediates, which are crucial for Diels-Alder cycloadditions and crosslinking in polymer chemistry [1]. Its predicted physicochemical properties include a LogP of ~1.5, topological polar surface area of 26 Ų, and a density of ~1.2 g/cm³ .

Procurement Rationale for Bicyclo[4.2.0]octa-1,3,5-trien-3-amine: Why Its Specific Amine Isomer Enables Critical Performance Advantages


For applications requiring covalent incorporation of a BCB crosslinking moiety with an accessible nucleophilic handle, substituting Bicyclo[4.2.0]octa-1,3,5-trien-3-amine with its regioisomers, other BCB derivatives, or alternative crosslinkers leads to significant performance deviations. The 3-amine substitution pattern dictates reactivity, electronic properties, and the final architecture of the polymer or material. Using an alternative isomer, such as the 7-amine [1] or 4-hydroxy [2], changes the substitution geometry and subsequent properties of the derived monomers [3]. Similarly, substituting with aniline-based crosslinkers eliminates the thermally-activated crosslinking capability, while using non-BCB monomers forfeits the solvent resistance and thermal stability associated with the dense network formation. The following quantitative evidence establishes the specific, non-interchangeable value proposition of the 3-amine isomer.

Quantitative Performance Differential of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine Against Comparators


Enhanced Thermal Stability via Benzocyclobutene Crosslinking vs. Alternative Monomers

When used as a functionalizing agent, Bicyclo[4.2.0]octa-1,3,5-trien-3-amine (4-AMBCB) imparts significantly higher thermal stability to thermosetting resins compared to non-BCB alternatives. Polymers derived from BCB-functionalized benzoxazine (BOZ) monomers, synthesized using 4-AMBCB, exhibit a 5% weight loss temperature (Td5) in nitrogen that is 67°C higher than the unfunctionalized BOZ control [1]. Furthermore, the crosslinked poly(BCB-BOZ) network demonstrates a glass transition temperature (Tg) exceeding 350°C, indicating superior network rigidity and thermal resistance [1].

Polymer Chemistry Thermosets High-Performance Materials

Superior Dielectric Properties for Microelectronics Over Silicon Dioxide

Polymers based on the benzocyclobutene (BCB) moiety, derived from precursors like 4-aminobenzocyclobutene, provide substantial performance advantages over traditional inorganic dielectrics. A comparative study of BCB and silicon dioxide (SiO2) as liners in through-silicon vias (TSVs) revealed that BCB liners reduce crosstalk noise and signal propagation delay by up to 25.06% compared to SiO2 [1]. This improvement is attributed to BCB's significantly lower dielectric constant (k ≈ 2.6-2.7), which is a direct consequence of the hydrophobic, low-polarity BCB network formed upon curing [2].

Microelectronics Dielectric Materials Interlayer Dielectrics

Conformationally Restricted Scaffold Enables High Potency Compared to Flexible Analogs

The rigid bicyclic core of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine provides a unique conformational constraint that is not achievable with more flexible phenethylamine analogs. In a study on hallucinogenic phenethylamine analogues, the (R)-enantiomer of a benzocyclobutene-based compound (analogue 2) demonstrated exceptional potency, proving to be equipotent to LSD in rats trained to discriminate LSD from saline, while its more flexible indane analogue (4) was less potent [1]. This finding underscores the critical role of the benzocyclobutene ring's rigidity in locking the amine pharmacophore into a bioactive conformation.

Medicinal Chemistry Receptor Pharmacology Conformational Analysis

Exciplex Formation via Intramolecular Electron Transfer vs. Intermolecular Reactions

Derivatives of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, such as the N,N-dimethyl analog, are specifically designed to enable unique intramolecular photophysical processes. A C60 adduct possessing an N,N-dimethylaniline (DMA) moiety, C60-DMA (synthesized from a related bicyclo[4.2.0]octa-1,3,5-trien-3-amine precursor), exhibits intramolecular electron transfer and exciplex formation in solution . This behavior is in stark contrast to the intermolecular reactions observed between C60-o-quinodimethane (OQD) and free DMA under identical conditions . The covalent linkage forces a close proximity between the donor and acceptor, drastically altering the excited-state dynamics.

Photochemistry Organic Electronics Electron Transfer

Hydrochloride Salt Form: Enhanced Solubility and Handling vs. Free Base

For researchers prioritizing ease of handling and solubility in polar reaction media, the hydrochloride salt form (CAS 1810070-03-1) offers clear, quantifiable advantages over the free base. The conversion of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine to its hydrochloride salt increases its molecular weight from 119.16 g/mol to 155.62 g/mol . More importantly, the protonation of the amine group significantly enhances its solubility in water and other polar solvents , a crucial property for reactions conducted in aqueous or protic media. This pre-formed salt also stabilizes the amine, mitigating potential oxidation or degradation during long-term storage .

Chemical Synthesis Process Chemistry Formulation

Validated Application Scenarios for Bicyclo[4.2.0]octa-1,3,5-trien-3-amine Based on Quantitative Evidence


Synthesis of High-Temperature Thermosetting Resins

This compound is the primary reagent for introducing a thermally crosslinkable benzocyclobutene moiety into monomers like benzoxazines and imides [1]. The quantitative evidence shows that resulting polymers exhibit a 67°C increase in Td5 and a Tg exceeding 350°C over non-functionalized controls [2]. This application is ideal for developing lightweight, high-performance composites for aerospace and automotive industries.

Fabrication of Low-k Dielectric Layers for Advanced Microelectronics

Polymers synthesized using this compound as a building block are critical for creating low dielectric constant (low-k) materials. The evidence demonstrates that BCB-based dielectrics can reduce crosstalk noise and delay by up to 25.06% compared to traditional SiO2 liners in 3D integrated circuits [1]. This is essential for maintaining signal integrity and performance in next-generation, high-density microprocessors and memory devices.

Design of Conformationally Restricted Ligands for Medicinal Chemistry

The rigid bicyclic core of this compound serves as a privileged scaffold for locking pharmacophores into specific, bioactive conformations [1]. The evidence indicates that a benzocyclobutene-based analog was equipotent to LSD in a drug discrimination assay, showcasing the power of this conformational restriction strategy for developing highly potent and selective receptor ligands [1].

Creation of Intramolecular Donor-Acceptor Systems for Optoelectronics

Derivatization of this amine allows for the covalent attachment of electron donor and acceptor units, enabling the study of unique intramolecular photophysical processes [1]. The evidence shows a distinct switch from intermolecular to intramolecular electron transfer and exciplex formation [1], a key principle for optimizing the efficiency of organic light-emitting diodes (OLEDs) and photovoltaic cells.

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